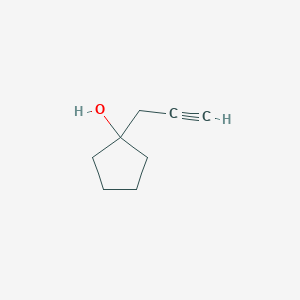

1-(Prop-2-yn-1-yl)cyclopentanol

Overview

Description

“1-(Prop-2-yn-1-yl)cyclopentanol” is a chemical compound with the molecular formula C8H12O and a molecular weight of 124.18 . It is an important chemical intermediate used in various chemical reactions .

Synthesis Analysis

The synthesis of “1-(Prop-2-yn-1-yl)cyclopentanol” can be achieved through a two-step process: an initial addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . Another method involves the reaction of cyclopentanol with sodium hydride in tetrahydrofuran under an inert atmosphere, followed by the addition of propargyl bromide .Molecular Structure Analysis

The molecular structure of “1-(Prop-2-yn-1-yl)cyclopentanol” can be analyzed using various methods such as IR, NMR (1H and 13C), and HRMS . The crystal structure can be confirmed through single-crystal X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving “1-(Prop-2-yn-1-yl)cyclopentanol” are exothermic, and the free energy changes increase with a rise in temperature, indicating that low temperature is favorable for the reactions . The optimal conditions for the addition-esterification reaction are a temperature range from 333.15 to 353.15 K, and molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Prop-2-yn-1-yl)cyclopentanol” can be analyzed using thermodynamic calculations. The liquid heat capacities, standard enthalpy of formation, standard entropy, and standard vaporization enthalpy can be estimated using various methods .Scientific Research Applications

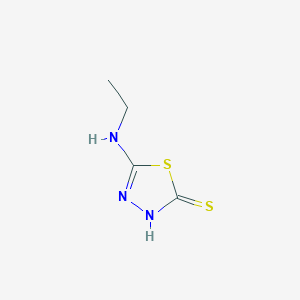

Antimicrobial Agent Development

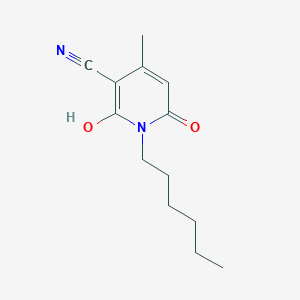

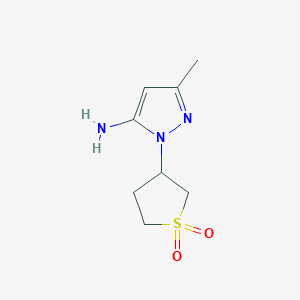

Compounds with the propargyl group, such as 1-(Prop-2-yn-1-yl)cyclopentanol, can be utilized in the synthesis of triazole derivatives which have shown promising antimicrobial activities. These activities are particularly relevant against fungal strains like Candida albicans and Rhizopus oryzae .

Synthesis of Heterocyclic Compounds

The propargyl group is instrumental in the synthesis of heterocyclic compounds like imidazo[1,2-a]pyridines. These compounds have a wide range of applications in pharmaceuticals and materials science due to their unique chemical properties .

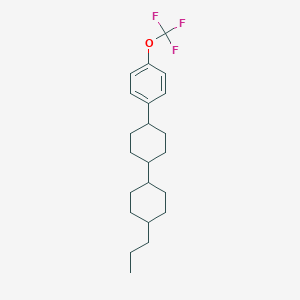

Agricultural Applications

The structural analogs of 1-(Prop-2-yn-1-yl)cyclopentanol have been used as nitrification inhibitors in agriculture. These inhibitors play a crucial role in reducing nitrogen loss from soil, enhancing fertilizer efficiency, and minimizing environmental impact .

Organic Synthesis and Catalysis

The propargyl group is a key functional group in organic synthesis, particularly in Sonogashira cross-coupling reactions. It serves as a synthon for creating complex molecules that can be used in various chemical syntheses .

Structural Characterization and Analysis

Compounds containing the propargyl moiety are often subjects of structural characterization studies using techniques like NMR, IR spectroscopy, and X-ray crystallography. These studies provide insights into molecular structure and behavior .

Design, synthesis and antimicrobial activities of 1,2,3-triazole derivatives A practical two-step synthesis of imidazo[1,2-a]pyridines 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT): A Novel, Highly Efficient Nitrification Inhibitor for Agricultural Applications Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate Crystal Structure, DFT Calculation, and…

properties

IUPAC Name |

1-prop-2-ynylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-5-8(9)6-3-4-7-8/h1,9H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBVHCPRWIEACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454130 | |

| Record name | 1-(prop-2-ynyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Prop-2-yn-1-yl)cyclopentanol | |

CAS RN |

19135-07-0 | |

| Record name | 1-(prop-2-ynyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)

![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)

![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)